2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H21Cl2N5O3 and its molecular weight is 486.35. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Co(II) and Cu(II) Coordination Complexes
One study discusses pyrazole-acetamide derivatives and their coordination complexes, highlighting their significant antioxidant activity. These complexes show how the structural components similar to the compound might be used in developing antioxidants through various hydrogen bonding interactions and supramolecular architectures (K. Chkirate et al., 2019).
Anticancer Applications
Another research avenue involves pyrazolo[3,4-d]pyrimidin-1-yl derivatives for anticancer applications. A study synthesized aryloxy groups attached to the pyrimidine ring of acetamide, testing the compounds' anticancer activity on 60 cancer cell lines, indicating potential for new anticancer agents (M. M. Al-Sanea et al., 2020).
Antimicrobial and Anticancer Agents
Further investigations into pyrazolo[3,4-d]pyrimidines derivatives reveal their potential as antimicrobial and anticancer agents. Novel derivatives showed good to excellent antimicrobial activity and higher anticancer activity than reference drugs in certain cases, showcasing the therapeutic potential of such compounds (H. Hafez et al., 2016).
Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known synthetic auxin . Auxins are a class of plant hormones that play crucial roles in various aspects of plant growth and development .
Mode of Action
The compound, like 2,4-D, is likely to mimic the action of natural auxins . Auxins regulate plant growth by influencing cell elongation, division, and differentiation . When absorbed by plant tissues, they stimulate uncontrolled and unsustainable growth, leading to curling of stems, wilting of leaves, and eventually plant death .
Biochemical Pathways
The compound is likely to affect the auxin signaling pathway, which controls various aspects of plant growth and development
Pharmacokinetics
It’s known that 2,4-d, a structurally similar compound, is poorly soluble in water but readily soluble in organic solvents . This suggests that the compound might have similar properties, affecting its bioavailability.
Result of Action
The compound, like 2,4-D, is likely to cause uncontrolled and unsustainable growth in plants, leading to curling of stems, wilting of leaves, and eventually plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s volatility and leaching risks can be reduced by using nanocarrier-based formulations . These formulations can improve the use efficiency and reduce the off-target effects of the compound .
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N5O3/c1-15-4-2-3-5-16(15)12-29-14-27-22-18(23(29)32)11-28-30(22)9-8-26-21(31)13-33-20-7-6-17(24)10-19(20)25/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPWQZUKXWRGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide |
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